molecular formula C17H16N2O2 B5542845 N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5542845
M. Wt: 280.32 g/mol
InChI Key: NKYHVCRBGROFMP-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core with a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-benzofurancarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction taking place at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Precursor in Organic Chemistry
This compound serves as a precursor for the synthesis of nonlinear optical chromophores and complex organic molecules. The presence of the dimethylamino group facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse derivatives and functionalized compounds.

Biological Applications

Fluorescent Probe in Biological Imaging
Due to its distinctive photophysical properties, N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is being explored as a fluorescent probe for biological imaging. This application is particularly relevant in cellular studies where tracking molecular interactions is crucial.

Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits potential therapeutic effects, including antimicrobial and anticancer activities. Studies have shown that it can inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer treatment. Additionally, its antibacterial properties have been evaluated against various strains of bacteria, demonstrating significant efficacy .

Pharmaceutical Development

Drug Design and Interaction Studies
The compound has been investigated for its binding affinity to various biological targets, making it a candidate for drug development. Its structural characteristics allow for modifications that can enhance its bioavailability and pharmacokinetic properties. For example, derivatives of this compound have been synthesized to improve their therapeutic profiles against specific diseases.

Industrial Applications

Organic Light-Emitting Diodes (OLEDs)
this compound is utilized in the development of organic light-emitting diodes due to its electronic properties. The compound's ability to emit light when subjected to an electric current makes it valuable in the field of optoelectronics.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications such as nonlinear optical materials and biological imaging, where other similar compounds may not perform as effectively .

Biological Activity

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with a dimethylamino group, which is crucial for its pharmacological properties. Its molecular formula is C_{16}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 270.34 g/mol. The presence of the dimethylamino group enhances its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it has the potential to inhibit the growth of various cancer cell lines, including:

  • HeLa (cervical cancer) : IC50 = 200 µg/mL
  • A549 (lung cancer) : IC50 = 43.6 µM
  • MDA-MB-231 (breast cancer) : IC50 = 2 µM

These values suggest that the compound can selectively target cancer cells while exhibiting moderate toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes SAR findings related to similar compounds:

Compound NameStructureNotable Properties
N-(4-aminophenyl)-1-benzofuran-2-carboxamideStructureAnticancer and antimicrobial activity
5-chloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamideStructureEnhanced lipophilicity and potential for improved bioavailability
N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-1-benzofuran-2-carboxamideStructureDiverse pharmacological activities including anti-HIV properties

The presence of specific substituents significantly affects the potency and selectivity of these compounds against various cancer types.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes associated with cancer cell proliferation. Notably, compounds containing benzofuran derivatives have been shown to inhibit telomerase activity, leading to telomere shortening and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. Its broad-spectrum activity suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Lung Cancer : A study involving A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to controls .
  • HIV Inhibition : Another investigation revealed that derivatives of this compound exhibited anti-HIV activity, showcasing potential for development into therapeutic agents against viral infections .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy, suggesting a synergistic effect that could be beneficial in clinical applications .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-19(2)14-9-7-13(8-10-14)18-17(20)16-11-12-5-3-4-6-15(12)21-16/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYHVCRBGROFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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